Scientific Field: Pharmacology Summary of Application: The antimicrobial properties of the compound are explored for the development of new antibiotics. Methods of Application:
Scientific Field: Medicinal Chemistry Summary of Application: The compound’s affinity for specific cancer cell receptors is exploited in targeted cancer therapy, aiming to minimize side effects and improve treatment efficacy. Methods of Application:
3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a chemical compound characterized by its unique molecular structure, which includes a dichlorobenzene moiety and a quinazolinyl hydrazone group. Its molecular formula is , with a molecular weight of approximately 317.2 g/mol . This compound features two chlorine atoms attached to the benzene ring, which influences its reactivity and biological properties.
Research indicates that 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone exhibits significant biological activity. It has been studied for its potential as:
The synthesis of 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves:
This method allows for a relatively straightforward synthesis while ensuring good yields.
3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone has several applications in:
Interaction studies have shown that 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone can interact with various biological targets. Some notable findings include:
Several compounds share structural similarities with 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone | Lacks one chlorine atom; different reactivity profile |